N-(3-ethynylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide
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Overview
Description
N-(3-ethynylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide, also known as TAK-659, is a small molecule drug that has been developed as a potential treatment for various types of cancer and autoimmune diseases. This drug belongs to the class of drugs known as kinase inhibitors, which work by blocking the activity of specific enzymes involved in cell signaling pathways.
Mechanism of Action
N-(3-ethynylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide works by blocking the activity of specific enzymes involved in cell signaling pathways. By inhibiting the activity of these enzymes, N-(3-ethynylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide can prevent the growth and spread of cancer cells and reduce inflammation in autoimmune diseases. N-(3-ethynylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide has been shown to be selective for specific kinases, which reduces the risk of off-target effects and improves its safety profile.
Biochemical and Physiological Effects:
N-(3-ethynylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide has been shown to have a range of biochemical and physiological effects. Studies have shown that N-(3-ethynylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce the production of inflammatory cytokines in autoimmune diseases. N-(3-ethynylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(3-ethynylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide for lab experiments is its potency and selectivity for specific kinases. This makes it a useful tool for studying the role of these kinases in various cellular processes. However, one limitation of N-(3-ethynylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several potential future directions for research involving N-(3-ethynylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide. One area of interest is the development of combination therapies involving N-(3-ethynylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide and other drugs, such as chemotherapy agents or checkpoint inhibitors. Another area of interest is the identification of biomarkers that can predict response to N-(3-ethynylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide, which could help to identify patients who are most likely to benefit from treatment. Finally, there is ongoing research into the development of new kinase inhibitors that can overcome the limitations of existing drugs like N-(3-ethynylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide, which could lead to the development of more effective treatments for cancer and autoimmune diseases.
Synthesis Methods
The synthesis of N-(3-ethynylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide involves several steps, including the preparation of key intermediates, coupling reactions, and purification steps. The process involves the use of various reagents and solvents, and requires careful control of reaction conditions to ensure the production of high-quality material. The synthesis of N-(3-ethynylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide is a complex process that requires specialized knowledge and expertise in organic chemistry.
Scientific Research Applications
N-(3-ethynylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide has been the subject of extensive scientific research, both in vitro and in vivo. Studies have shown that N-(3-ethynylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide is effective in inhibiting the activity of various kinases, including BTK, ITK, and JAK3, which are involved in the development and progression of cancer and autoimmune diseases. N-(3-ethynylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide has been shown to have potent antitumor activity in preclinical models of various types of cancer, including lymphoma, leukemia, and solid tumors.
properties
IUPAC Name |
N-(3-ethynylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-4-12-6-5-7-13(9-12)17-16(19)15-10(2)8-14(18)20-11(15)3/h1,5-9H,2-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNSXLBVHAULVMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC(=C1C(=O)NC2=CC=CC(=C2)C#C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.